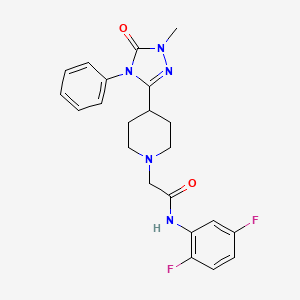

N-(2,5-difluorophenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N5O2/c1-27-22(31)29(17-5-3-2-4-6-17)21(26-27)15-9-11-28(12-10-15)14-20(30)25-19-13-16(23)7-8-18(19)24/h2-8,13,15H,9-12,14H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPCHVPZEZZVFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-difluorophenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a complex organic compound that incorporates a triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 406.45 g/mol. The structure includes:

- A difluorophenyl group.

- A piperidine ring.

- A triazole derivative.

The presence of these functional groups contributes to its potential biological effects.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antibacterial properties. For instance:

- Mechanism : Triazoles can inhibit bacterial DNA synthesis by targeting topoisomerases and DNA gyrase .

- Efficacy : Compounds similar to this compound have shown minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The triazole group is also recognized for antifungal activities:

Anticancer Activity

Triazole derivatives have been explored for their anticancer properties:

- In vitro Studies : Certain triazole compounds have demonstrated effectiveness against various cancer cell lines, including colon (HCT116) and breast cancer (T47D) cells, with IC50 values ranging from 6.2 μM to 43.4 μM .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

- Mechanism : It potentially inhibits cyclooxygenase enzymes (COX), reducing the production of pro-inflammatory mediators .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications in the triazole and piperidine rings can significantly enhance biological activity. For example:

- Fluorination : The introduction of fluorine atoms can increase lipophilicity and improve binding affinity to biological targets.

- Piperidine Substituents : Varying the substituents on the piperidine nitrogen can alter pharmacokinetic properties and enhance selectivity towards specific targets.

Case Studies

Several studies have highlighted the potential of triazole-based compounds in drug development:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Predicted using fragment-based methods.

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: The 2,5-difluorophenyl group in the target compound balances moderate lipophilicity (LogP ~3.2) with improved solubility compared to the 2-chloro-5-(trifluoromethyl)phenyl analog (LogP ~4.1) . The benzyl group in the third analog reduces molecular weight (397.4 vs. 433.4) and LogP (2.8), favoring aqueous solubility but possibly compromising target binding .

Triazolone Core Modifications :

- The methyl group on the triazolone in the target compound may enhance metabolic stability compared to the trifluoromethyl substituent in the benzyl analog . However, trifluoromethyl groups often improve binding affinity due to strong van der Waals interactions.

Pharmacological Implications

Table 2: Hypothetical Pharmacological Profiles*

*Inferred from structural analogs in literature; experimental validation required.

Critical Analysis :

- The target compound’s difluorophenyl group may offer a favorable balance between bioavailability and target engagement, avoiding the extreme hydrophobicity of the chloro-trifluoromethyl analog .

- The benzyl analog’s lower molecular weight (397.4) could enhance blood-brain barrier (BBB) penetration, making it a candidate for neurological targets, though its reduced LogP may limit intracellular accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.